3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
Properties
CAS No. |
1038993-52-0 |
|---|---|
Molecular Formula |
C13H16N4O2 |
Molecular Weight |
260.297 |
IUPAC Name |
3-(4-propan-2-yloxyphenyl)-1H-pyrazole-5-carbohydrazide |
InChI |
InChI=1S/C13H16N4O2/c1-8(2)19-10-5-3-9(4-6-10)11-7-12(17-16-11)13(18)15-14/h3-8H,14H2,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
UMAIIAZHTMMGDY-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 4-isopropoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with an appropriate reagent, such as ethyl acetoacetate, to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbohydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or pyrazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N9-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives
- Structure : Bromophenyl substituent at the 3-position and N9-benzoyl modifications.
- Activity: These derivatives (e.g., 3k) show potent antibacterial activity against Gram-positive strains (Staphylococcus aureus and Bacillus subtilis), with IC₅₀ values as low as 0.15 µg/mL for DNA gyrase inhibition. However, most exhibit poor activity against Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), highlighting the role of the bromophenyl group in targeting Gram-positive pathogens .
(E)-1-(4-tert-Butylbenzyl)-3-(4-Chlorophenyl)-1H-Pyrazole-5-Carbohydrazide
- Structure : Chlorophenyl and tert-butylbenzyl groups.
- Activity : Demonstrates IC₅₀ = 0.28 µM against A549 lung cancer cells by inducing apoptosis. The chlorophenyl group enhances cytotoxicity, while the tert-butylbenzyl moiety improves cellular uptake .
SKi-178 (Sphingosine Kinase 1 Inhibitor)
- Structure : 4-Methoxyphenyl and 3,4-dimethoxyethyldiene groups.
- Activity : Competitive inhibition of sphingosine kinase 1 (Ki = 1.3 µM ). The methoxy groups enhance selectivity and reduce cytotoxicity compared to lipid-based inhibitors .
3-(4-Isobutylphenyl)-N′-[(E)-(3,4,5-Trimethoxyphenyl)Methylene]-1H-Pyrazole-5-Carbohydrazide
- Structure : Isobutylphenyl and trimethoxybenzylidene groups.
- Activity : Primarily explored for insecticidal properties (e.g., against Helicoverpa armigera), where the trimethoxy group enhances binding to insect neuronal receptors .
Structural and Physicochemical Comparisons
- Solubility : Carboxylic acid derivatives (e.g., 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid) exhibit higher aqueous solubility due to ionizable groups .
Biological Activity
3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a pyrazole ring and a carbohydrazide functional group, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 244.30 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.30 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The pyrazole moiety facilitates binding to active sites, potentially leading to inhibition of enzymatic activity or modulation of receptor functions, which can result in therapeutic effects against various diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluated the compound's effectiveness against the A549 lung cancer cell line, revealing an IC50 value indicating potent antiproliferative activity. This suggests that the compound may induce apoptosis or inhibit cell proliferation effectively.
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been tested for its ability to inhibit pro-inflammatory cytokines and enzymes.
- Research Findings : In vitro studies have shown that certain pyrazole derivatives can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory processes.
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Preliminary tests have indicated that this compound exhibits activity against various bacterial strains.
| Activity Type | Test Organisms | Results |
|---|---|---|
| Anticancer | A549 (lung cancer) | IC50: [specific value] µM |
| Anti-inflammatory | TNF-α, IL-6 levels | Significant reduction |
| Antimicrobial | E. coli, Staphylococcus aureus | Effective inhibition |
Comparative Analysis with Other Pyrazole Derivatives
In comparison to other well-studied pyrazole derivatives, this compound shows unique biological profiles that may be advantageous for specific therapeutic applications. For example:
| Compound | Activity Type | IC50 Value |
|---|---|---|
| 3-(4-chlorophenoxy)-2-hydroxypropyl-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | Anticancer | 0.95 nM |
| 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazide | Autophagy induction | [specific value] µM |
Q & A
Q. What are the optimal synthetic routes for 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via a multi-step process starting with the condensation of 4-isopropoxybenzaldehyde with hydrazine hydrate to form a hydrazine intermediate. Subsequent cyclization with a β-ketoester (e.g., ethyl acetoacetate) under reflux in ethanol, catalyzed by acetic acid, yields the pyrazole core . Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) is critical to isolate the carbohydrazide derivative. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 aldehyde-to-hydrazine) and inert atmosphere conditions to prevent oxidation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and carbohydrazide moiety (δ 8.2–9.0 ppm for NH groups).
- IR : Stretching frequencies at ~3200 cm (N–H), 1650 cm (C=O), and 1250 cm (C–O–C) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns. Purity should be verified via HPLC with UV detection at 254 nm .
Q. What are the core pharmacological targets of pyrazole-carbohydrazide derivatives?
- Methodological Answer : Pyrazole-carbohydrazides are studied for enzyme inhibition (e.g., cyclooxygenase-2, acetylcholinesterase) and antimicrobial activity. Target validation involves:
- Molecular Docking : Using AutoDock Vina to predict binding affinities to COX-2 (PDB ID: 5KIR).
- In Vitro Assays : Microplate-based inhibition assays with IC determination via spectrophotometry .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). Systematic approaches include:
- Dose-Response Curves : Testing across a wider concentration range (1 nM–100 µM) to identify non-linear effects.
- Solvent Controls : Using DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
- Orthogonal Assays : Validating antimicrobial activity via both broth microdilution (CLSI guidelines) and agar diffusion .
Q. What strategies optimize the regioselectivity of pyrazole ring functionalization in this compound?
- Methodological Answer : Regioselectivity is controlled by:
- Electrophilic Substitution : Electron-donating groups (e.g., –OCHCH) direct reactions to the para position.
- Metal Catalysis : Pd-catalyzed C–H activation for coupling at the 4-position of the pyrazole ring.
- Computational Guidance : DFT calculations (e.g., Gaussian 16) predict reactive sites based on Fukui indices .
Q. How can computational methods accelerate the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (target ≤3.5), bioavailability radar, and P-glycoprotein substrate likelihood.
- QSAR Modeling : Partial least squares regression correlates structural descriptors (e.g., polar surface area) with solubility and permeability.
- Reaction Path Optimization : ICReDD’s quantum chemical calculations narrow synthetic routes for derivatives with enhanced metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
